molecular formula C5H9N5O B12346254 2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide

2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide

Cat. No.: B12346254
M. Wt: 155.16 g/mol
InChI Key: KIFSXSQMUDLNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, quenching, and neutralization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like phosphorus oxychloride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The pathways involved in its action include the modulation of nuclear factor κB and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-hydroxypyrimidine
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 2,6-Diamino-4-hydroxy-5-formamidopyrimidine

Uniqueness

2,6-Diamino-4,5-dihydropyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

2,6-diamino-4,5-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C5H9N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h2H,1H2,(H2,7,11)(H4,6,8,9,10)

InChI Key

KIFSXSQMUDLNMX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NC(=N1)N)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.